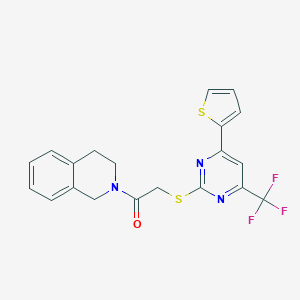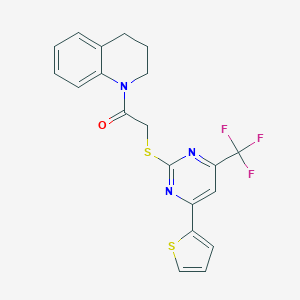
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide, also known as BTE, is a chemical compound that has gained attention in scientific research due to its potential uses in various fields. BTE is a sulfonylurea derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation in different areas of study.
Mecanismo De Acción
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide exerts its biological activity by binding to sulfonylurea receptors, which are present in pancreatic beta cells and other tissues. This binding leads to the inhibition of ATP-sensitive potassium channels, which results in the depolarization of the cell membrane and the subsequent release of insulin. N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cellular proliferation.
Biochemical and Physiological Effects
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been shown to have several biochemical and physiological effects, including the inhibition of insulin secretion, the stimulation of glucose uptake, and the induction of apoptosis in cancer cells. N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has also been shown to modulate cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has several advantages for lab experiments, including its high potency and selectivity for sulfonylurea receptors, its ability to modulate cellular signaling pathways, and its potential as a drug candidate for the treatment of diabetes and cancer. However, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide also has some limitations, including its low solubility in water, its potential toxicity, and the need for further studies to evaluate its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide, including the development of more efficient synthesis methods, the evaluation of its effects on other cellular signaling pathways, the investigation of its potential as a drug candidate for the treatment of other diseases, and the assessment of its safety and efficacy in animal models and clinical trials. Additionally, the use of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
In conclusion, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide is a chemical compound that has shown potential for various scientific research applications. Its unique structure and mechanism of action have led to its investigation in different fields, and its advantages and limitations have been evaluated in lab experiments. Further research is needed to fully understand the potential of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide as a drug candidate and its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide involves several steps, including the reaction of benzenesulfonyl chloride with 2-methoxyaniline to form N-(2-methoxyphenyl)benzenesulfonamide. This intermediate compound is then reacted with trichloroacetyl chloride to yield N-(2-methoxyphenyl)-N-(trichloroacetyl)benzenesulfonamide. Finally, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide is obtained through the reaction of N-(2-methoxyphenyl)-N-(trichloroacetyl)benzenesulfonamide with ammonia.
Aplicaciones Científicas De Investigación
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been investigated as a potential drug candidate for the treatment of diabetes, cancer, and other diseases. In biochemistry, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been used as a tool to study the inhibition of sulfonylurea receptors and the regulation of insulin secretion. In pharmacology, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been evaluated for its antidiabetic and anticancer activities and its effects on cellular signaling pathways.
Propiedades
Fórmula molecular |
C15H13Cl3N2O3S |
|---|---|
Peso molecular |
407.7 g/mol |
Nombre IUPAC |
N//'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-23-13-10-6-5-9-12(13)19-14(15(16,17)18)20-24(21,22)11-7-3-2-4-8-11/h2-10H,1H3,(H,19,20) |
Clave InChI |
UGSOGAISZVSRCH-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=CC=C1N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl |
SMILES |
COC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
SMILES canónico |
COC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)

![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)


![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284322.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)